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molecular formula C12H8N4O2 B8490252 2-(2-Nitrophenyl)imidazo[1,2-a]pyrimidine

2-(2-Nitrophenyl)imidazo[1,2-a]pyrimidine

Cat. No. B8490252
M. Wt: 240.22 g/mol
InChI Key: BYUJHPBMNWNYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088928B2

Procedure details

2-(2-Nitro-phenyl)-imidazo[1,2-a]pyrimidine (2 g, 8.33 mmol) and NaHS (2.8 g, 6 eq) were refluxed in 25% aqueous methanol (40 ml) water overnight. The reaction mixture was cooled to room temperature, and concentrated to dryness. Methanol (10 ml) and water (30 ml) were added, and the product was extracted with CH2Cl2 (3×100 ml). The combined organic layers were concentrated to dryness, chased with 10% MeOH:CH2Cl2 and dried under high vacuum at 45° C. to obtain the product as an orange solid (1.34 g, 76% yield). (MS, M++H=211.1)
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
NaHS
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[N:11]=[C:12]2[N:17]=[CH:16][CH:15]=[CH:14][N:13]2[CH:18]=1)([O-])=O>CO>[N:11]1[C:10]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH2:1])=[CH:18][N:13]2[CH:14]=[CH:15][CH:16]=[N:17][C:12]=12

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C=1N=C2N(C=CC=N2)C1
Name
NaHS
Quantity
2.8 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
Methanol (10 ml) and water (30 ml) were added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CH2Cl2 (3×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated to dryness
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
CH2Cl2 and dried under high vacuum at 45° C.

Outcomes

Product
Name
Type
product
Smiles
N=1C(=CN2C1N=CC=C2)C2=C(C=CC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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